

# Commercial sources and purity standards for N-(3-oxodecanoyl)-L-homoserine lactone.

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Compound of Interest

N-(3-oxodecanoyl)-L-homoserine
lactone

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# Application Notes and Protocols: N-(3-oxodecanoyl)-L-homoserine lactone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the commercial sources, purity standards, and key experimental protocols for **N-(3-oxodecanoyl)-L-homoserine lactone** (also known as 3-oxo-C12-HSL), a critical quorum-sensing molecule in Pseudomonas aeruginosa.

# **Commercial Sources and Purity Standards**

**N-(3-oxodecanoyl)-L-homoserine lactone** is available from several commercial suppliers. The purity of this compound is crucial for obtaining reliable and reproducible experimental results. Purity is typically assessed by methods such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.



Supplier	Stated Purity	Method of Analysis	CAS Number
Sigma-Aldrich	≥98%	TLC	168982-69-2
Cayman Chemical	≥98%	Not specified on product page	168982-69-2
Tocris Bioscience	>98%	Not specified on product page	168982-69-2
Abcam	>98%	Not specified on product page	168982-69-2
Chemodex	≥98%	NMR	168982-69-2
Shanghai Aladdin	98.22900%	HPLC	147795-40-2

Note: While CAS number 168982-69-2 is commonly listed, some suppliers may use 147795-40-2. It is advisable to confirm the correct CAS number with the chosen supplier. A certificate of analysis should always be requested to obtain batch-specific purity data.

## **Signaling Pathway**

**N-(3-oxodecanoyl)-L-homoserine lactone** is a key signaling molecule in the las quorum-sensing system of Pseudomonas aeruginosa. This system regulates the expression of numerous virulence factors and is essential for biofilm formation.



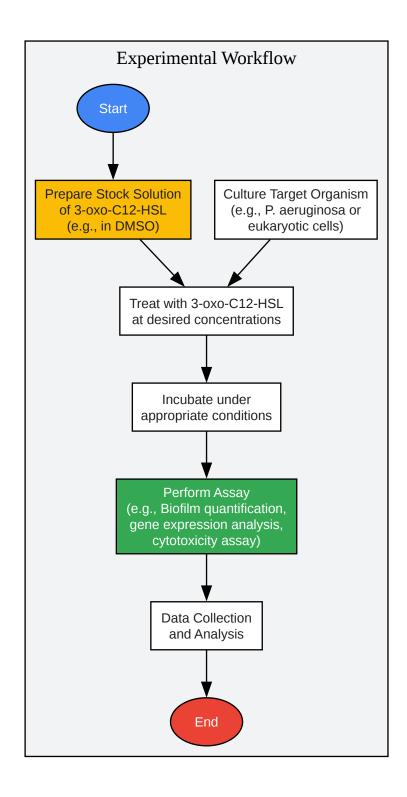
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Caption: The las quorum sensing pathway in Pseudomonas aeruginosa.



## **Experimental Workflow**

A typical workflow for investigating the effects of **N-(3-oxodecanoyl)-L-homoserine lactone** on bacterial or eukaryotic cells involves several key stages, from initial preparation to data analysis.





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Caption: A generalized experimental workflow for studying 3-oxo-C12-HSL.

# Experimental Protocols Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a method for the qualitative assessment of **N-(3-oxodecanoyl)-L-homoserine lactone** purity.

#### Materials:

- N-(3-oxodecanoyl)-L-homoserine lactone sample
- C18 reversed-phase TLC plate
- Methanol (HPLC grade)
- Deionized water
- · Developing chamber
- UV lamp (254 nm) or appropriate staining solution (e.g., potassium permanganate)

#### Procedure:

- Prepare the mobile phase: Mix methanol and water in a 60:40 (v/v) ratio. Pour the mobile phase into the developing chamber to a depth of approximately 0.5 cm. Cover the chamber and allow it to equilibrate for at least 30 minutes.
- Prepare the sample: Dissolve a small amount of the N-(3-oxodecanoyl)-L-homoserine lactone in a minimal amount of a suitable solvent like chloroform or methanol.
- Spot the TLC plate: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the C18 TLC plate. Allow the spot to dry completely.



- Develop the chromatogram: Place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
- Visualize the results: Remove the TLC plate from the chamber and mark the solvent front
  with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp or by
  staining. A pure sample should ideally show a single spot.

# Protocol 2: Biofilm Inhibition Assay using Crystal Violet Staining

This protocol is designed to quantify the effect of **N-(3-oxodecanoyl)-L-homoserine lactone** on the biofilm formation of Pseudomonas aeruginosa. This is more of a foundational protocol to test the effects of potential inhibitors of 3-oxo-C12-HSL-mediated biofilm formation.

#### Materials:

- Pseudomonas aeruginosa strain (e.g., PAO1)
- Luria-Bertani (LB) broth
- N-(3-oxodecanoyl)-L-homoserine lactone
- 96-well flat-bottom sterile microtiter plate
- 0.1% (w/v) Crystal Violet solution
- 30% (v/v) Acetic acid in water
- Phosphate-buffered saline (PBS)
- Microplate reader

#### Procedure:

Prepare bacterial culture: Inoculate P. aeruginosa in LB broth and grow overnight at 37°C with shaking.

### Methodological & Application





- Prepare test plate: Dilute the overnight culture 1:100 in fresh LB broth. Aliquot 100  $\mu$ L of the diluted culture into the wells of a 96-well microtiter plate.
- Treatment: Add varying concentrations of the test compound (potential inhibitor) to the wells. Include a positive control (bacteria with 3-oxo-C12-HSL to induce biofilm formation if using a strain that requires it) and a negative control (bacteria with no treatment).
- Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
- Washing: Gently discard the planktonic cells from the wells. Wash the wells three times with 200  $\mu$ L of sterile PBS to remove any remaining non-adherent bacteria.
- Staining: Add 125  $\mu$ L of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
- Destaining and Quantification: Discard the crystal violet solution and wash the wells three times with 200 μL of sterile PBS. Allow the plate to air dry. Add 200 μL of 30% acetic acid to each well to solubilize the bound crystal violet.
- Measure absorbance: Read the absorbance at 550-595 nm using a microplate reader. A
  decrease in absorbance in the treated wells compared to the control indicates biofilm
  inhibition.

These protocols provide a starting point for research involving **N-(3-oxodecanoyl)-L-homoserine lactone**. It is recommended to optimize the conditions based on the specific experimental setup and research questions.

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